
618863-54-0 (Malate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amonafide L-malate is the malate salt of amonafide, an imide derivative of naphthalic acid, with potential antineoplastic activity. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in DNA double-strand breaks (DSB) and inhibition of DNA replication and RNA synthesis.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production of Malate :
- Malate is considered a key building block chemical, potentially producible from biomass on a large scale. Zheng-Jun Li et al. (2018) demonstrated the metabolic engineering of Escherichia coli for efficient malate production from xylose, a major component of lignocellulosic biomass, achieving a high yield of 0.83 g malate/g xylose (Zheng-Jun Li et al., 2018).
- Engineering of a biosensor in Bacillus licheniformis for response to malate was conducted by Yupeng Zhang et al. (2021), facilitating the high-throughput screening of engineered strains for malate production (Yupeng Zhang et al., 2021).
Role in Plant Nutrition and Physiology :
- Malate plays a central role in plant mineral nutrition, contributing to symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance in plants, as detailed by J. Schulze et al. (2002) (J. Schulze et al., 2002).
- I. Finkemeier and L. Sweetlove (2009) highlighted malate's importance in plant homeostasis, including its involvement in central metabolism, guard cell functioning, and root exudation (I. Finkemeier & L. Sweetlove, 2009).
Molecular and Cellular Applications :
- R. Hedrich et al. (1994) showed that malate-sensitive anion channels enable guard cells in plants to sense changes in ambient CO2 concentration, indicating its key regulatory role in plant physiology (R. Hedrich et al., 1994).
- The plant homolog to the human sodium/dicarboxylic cotransporter is identified as the vacuolar malate carrier, as reported by V. Emmerlich et al. (2003), underscoring malate's role in plant metabolism (V. Emmerlich et al., 2003).
Eigenschaften
CAS-Nummer |
618863-60-8 |
|---|---|
Molekularformel |
C20H23N3O7 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
JNZBHHQBPHSOMU-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
Aussehen |
Solid powder |
Synonyme |
AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide.; 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione L-malate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


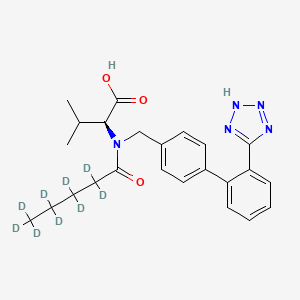

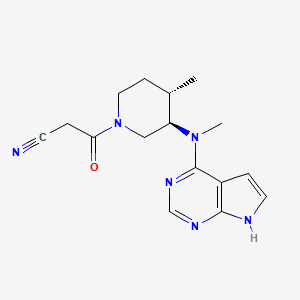
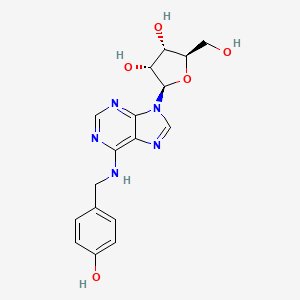

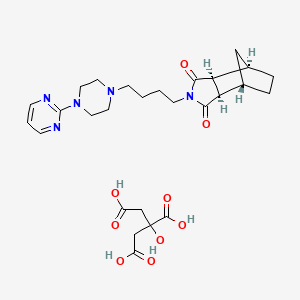
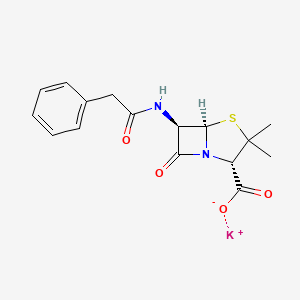

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)


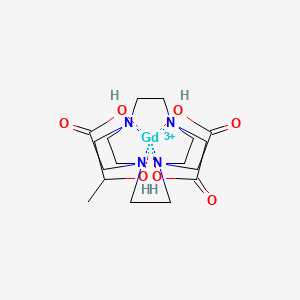
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)

